![molecular formula C22H20N4OS B13563272 4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a morpholine ring, making it a promising candidate for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic and anti-inflammatory properties.
Indole Derivatives: Widely studied for their diverse pharmacological activities.
Uniqueness
What sets 4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine apart is its combination of a thieno[2,3-d]pyrimidine core with a morpholine ring, which provides unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20N4OS |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
4-(6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C22H20N4OS/c1-15-18(16-7-3-2-4-8-16)19-21(26-11-13-27-14-12-26)24-20(25-22(19)28-15)17-9-5-6-10-23-17/h2-10H,11-14H2,1H3 |
InChIキー |
LTKWEMIBVOLFRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N=C(N=C2S1)C3=CC=CC=N3)N4CCOCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
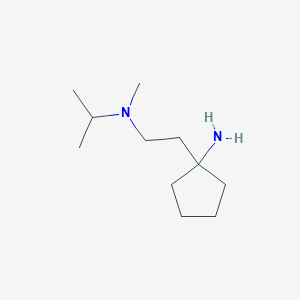
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

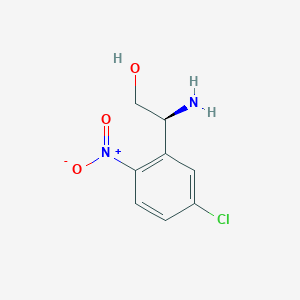
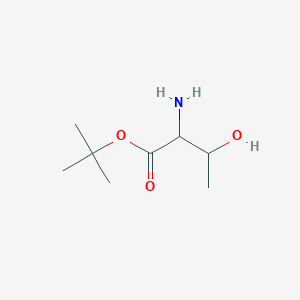
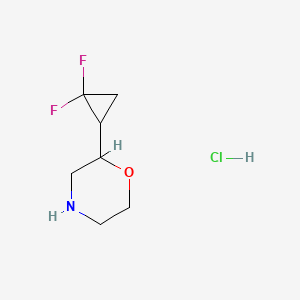
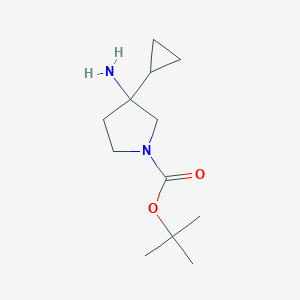
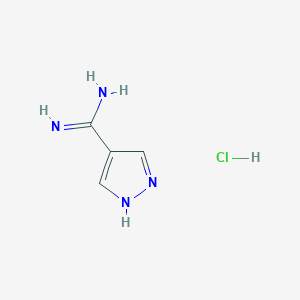
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
